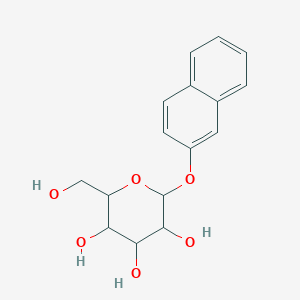

2-Naphthyl-β-D-galactopyranoside

Vue d'ensemble

Description

2-Naphthyl-beta-D-galactopyranoside (2-NBG) is a sugar-based compound that has been studied for its potential applications in various scientific fields. It is a derivative of galactose, a monosaccharide found in many plants, and has been found to possess unique characteristics that make it a useful tool for researchers. 2-NBG has been used in a variety of scientific studies, including those involving biochemistry, physiology, and pharmacology, and has been found to have a number of advantages and limitations when used in laboratory experiments. In

Applications De Recherche Scientifique

Substrat enzymatique

Le 2-Naphthyl-β-D-galactopyranoside est utilisé comme substrat pour la β-galactosidase . La β-galactosidase est une enzyme qui catalyse l'hydrolyse des β-galactosides en monosaccharides. L'hydrolyse du this compound par la β-galactosidase libère le 2-naphtol .

Analyse colorimétrique

Le 2-naphtol libéré peut être détecté par une analyse colorimétrique . En couplant simultanément avec un réactif de coloration approprié, tel que l'hexazonium p-rosaniline, le colorant azo rouge-brun correspondant est formé .

Analyse de fluorescence

En plus de l'analyse colorimétrique, le 2-naphtol peut également être détecté par analyse de fluorescence . Cela fait du this compound un outil utile en microscopie de fluorescence et en cytométrie en flux.

Dosage immunoenzymatique (EIA)

Le this compound est utilisé dans des applications de dosage immunoenzymatique (EIA) . L'EIA est une technique populaire utilisée en immunologie pour détecter la présence d'un anticorps ou d'un antigène dans un échantillon.

Applications de qualité biologie moléculaire

Le this compound est souvent utilisé dans des applications de biologie moléculaire . Sa haute pureté le rend adapté aux procédures sensibles.

Mécanisme D'action

Target of Action

The primary target of 2-Naphthyl-beta-D-galactopyranoside is the enzyme beta-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .

Mode of Action

2-Naphthyl-beta-D-galactopyranoside acts as a substrate for beta-galactosidase . Upon hydrolyzation by the enzyme, it releases 2-naphthol .

Biochemical Pathways

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase is part of the lactose metabolism pathway . The release of 2-naphthol can be detected by fluorescence analysis , indicating the completion of the enzymatic reaction.

Result of Action

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase results in the release of 2-naphthol . This can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a reddish-brown azo-dye . This color change can be used to visually detect the activity of beta-galactosidase.

Action Environment

The action of 2-Naphthyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for this compound is recommended to be at -20°C . The optimal pH and temperature for beta-galactosidase activity would also affect the efficacy of 2-Naphthyl-beta-D-galactopyranoside as a substrate.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 2-Naphthyl-beta-D-galactopyranoside interacts with the enzyme beta-galactosidase . Upon hydrolyzation by beta-galactosidase, 2-naphthol is released . This interaction is crucial in various biochemical assays.

Cellular Effects

It is known that the product of its hydrolyzation, 2-naphthol, can be detected by fluorescence analysis

Molecular Mechanism

The molecular mechanism of 2-Naphthyl-beta-D-galactopyranoside primarily involves its interaction with beta-galactosidase . The enzyme catalyzes the hydrolysis of 2-Naphthyl-beta-D-galactopyranoside, releasing 2-naphthol .

Metabolic Pathways

Its interaction with beta-galactosidase suggests it may play a role in galactose metabolism .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

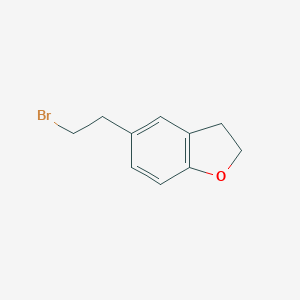

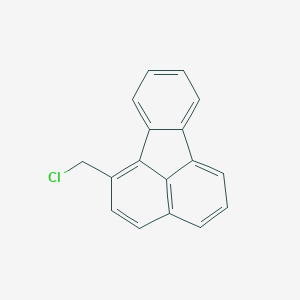

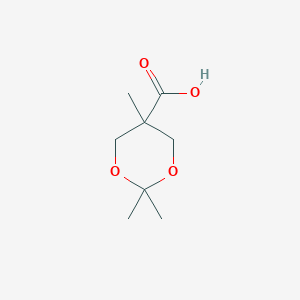

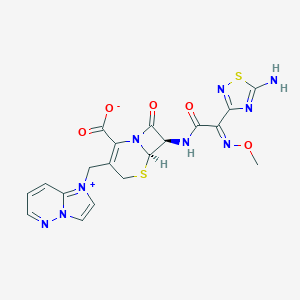

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)